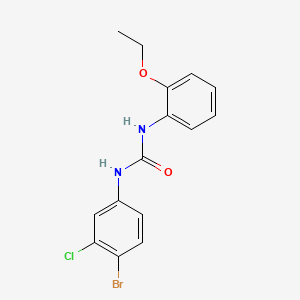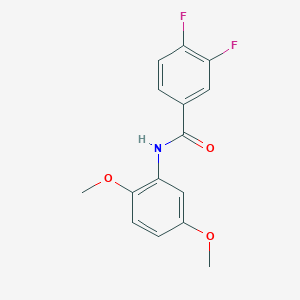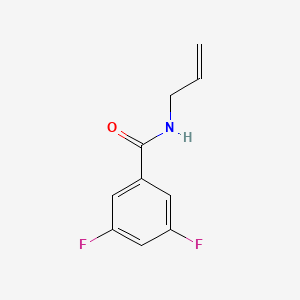![molecular formula C20H13BrO3 B4758953 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4758953.png)
2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one
Overview
Description
2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one, also known as BBCM, is a synthetic compound that belongs to the class of flavonoids. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one is not fully understood, but it is believed to act through multiple pathways. 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has been found to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication, and COX-2, which is involved in inflammation. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has also been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yield. It is also stable under normal laboratory conditions and can be stored for long periods. However, there are some limitations to its use in lab experiments. 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one is insoluble in water, which can make it difficult to administer to cells or animals. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one in vivo. This can help to determine the optimal dosage and administration route for therapeutic applications. Furthermore, the investigation of the potential synergistic effects of 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one with other drugs or compounds can lead to the development of more effective treatment strategies for various diseases.
Scientific Research Applications
2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has shown neuroprotective effects and can prevent neuronal damage in neurodegenerative disorders.
properties
IUPAC Name |
(3E)-3-[(4-bromophenyl)methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO3/c1-23-16-10-9-15-19-14(16)3-2-4-17(19)24-18(20(15)22)11-12-5-7-13(21)8-6-12/h2-11H,1H3/b18-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIZNDSAXDVFPT-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)C(=CC4=CC=C(C=C4)Br)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)/C(=C\C4=CC=C(C=C4)Br)/O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B4758871.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-methylbenzyl)-1,3-propanediamine](/img/structure/B4758876.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4758884.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazole-4-carboxamide](/img/structure/B4758893.png)

![3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B4758908.png)

![4-(3,5-dichlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4758923.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4758933.png)
![3-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-propoxybenzyl)propanamide](/img/structure/B4758940.png)


![methyl 2-[({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4758963.png)
